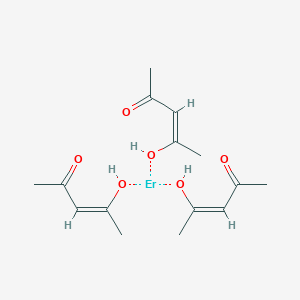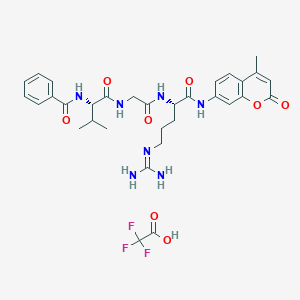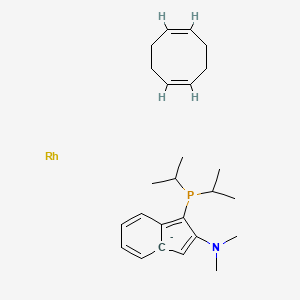
Cyclopentadienylmolybdenum(V) tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentadienylmolybdenum(V) tetrachloride is an organometallic compound with the chemical formula C₅H₅Cl₄Mo. It is known for its distinctive structure, where a cyclopentadienyl ring is bonded to a molybdenum atom, which is further coordinated to four chlorine atoms. This compound is of significant interest in the field of inorganic and organometallic chemistry due to its unique properties and reactivity .
作用機序
Target of Action
Cyclopentadienylmolybdenum(V) tetrachloride, also known as MFCD00269826, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly substituted acetylenes . The compound facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, this compound accelerates the rate of chemical reactions without being consumed in the process . It does this by providing an alternative reaction pathway with a lower activation energy. The exact mechanism of interaction with its targets can vary depending on the specific reaction and the reactants involved.
Biochemical Pathways
The compound is used in the polymerization of substituted acetylenes . This process involves the formation of long-chain molecules through the repetitive addition of acetylene units. The compound can also react with bismuth alkoxides
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions, leading to the efficient production of desired products . In the case of polymerization reactions, for example, the compound enables the formation of polymers from substituted acetylenes .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentadienylmolybdenum(V) tetrachloride can be synthesized through various methods. One common approach involves the reaction of molybdenum pentachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organometallic synthesis apply. Industrial production would likely involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
Cyclopentadienylmolybdenum(V) tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chlorine atoms.
Substitution: The chlorine atoms can be substituted by other ligands, such as alkoxides or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium amalgam, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. These reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organometallic complexes with different ligands .
科学的研究の応用
Cyclopentadienylmolybdenum(V) tetrachloride has a wide range of applications in scientific research:
Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
類似化合物との比較
Similar Compounds
- Cyclopentadienylmolybdenum(IV) trichloride
- Cyclopentadienylmolybdenum(VI) dichloride
- Cyclopentadienylmolybdenum(III) pentachloride
Uniqueness
Cyclopentadienylmolybdenum(V) tetrachloride is unique due to its specific oxidation state and coordination environment. The presence of four chlorine atoms and the cyclopentadienyl ring provides distinct reactivity patterns compared to other molybdenum compounds. This uniqueness makes it valuable for specific catalytic and synthetic applications .
特性
InChI |
InChI=1S/C5H5.4ClH.Mo/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLUAHPKLGKVNL-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.Cl[Mo](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl4Mo |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B6318628.png)

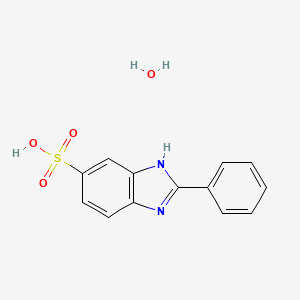
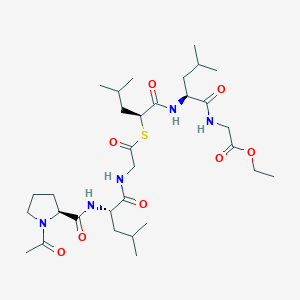



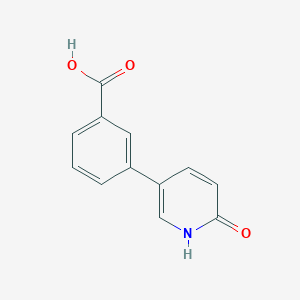
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
